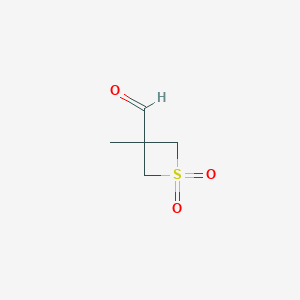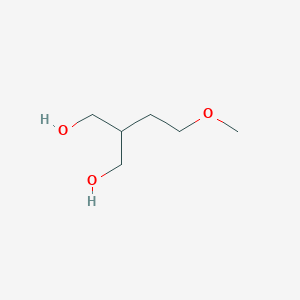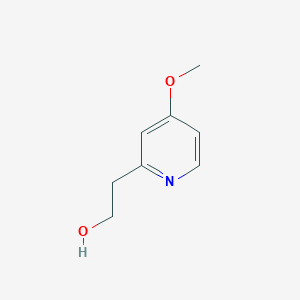![molecular formula C10H16O3 B6612695 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 57707-01-4](/img/structure/B6612695.png)
8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethenyl-1,4-dioxaspiro[4.5]decan-8-ol, also known as 8-ethyl-1,4-dioxaspiro[4.5]decane, is a synthetic chemical compound that is used in various scientific research applications. It is a cyclic ether that has a structure similar to that of a spiro-oxetane, and it is a colorless liquid at room temperature. This compound is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological research, medicinal chemistry, and organic synthesis.5]decan-8-ol.
科学的研究の応用
8-Ethenyl-1,4-dioxaspiro[4.5]decan-8-ol has been used in a variety of scientific research applications. It has been used in medicinal chemistry to study the effects of various drugs on the body, and it has been used in biochemical and physiological research to study the effects of various compounds on the body. It has also been used in organic synthesis to create a variety of products, such as pharmaceuticals and agrochemicals. Additionally, this compound has been used in the development of new materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the production of prostaglandins, this compound may have anti-inflammatory effects. Additionally, this compound may also act as an antioxidant, which could potentially help protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have suggested that the compound may have anti-inflammatory, antioxidant, and antiproliferative effects. Additionally, this compound may also have anti-cancer and anti-diabetic effects. More research is needed to better understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
8-Ethenyl-1,4-dioxaspiro[4.5]decan-8-ol has several advantages for use in lab experiments. First, the compound is relatively inexpensive and easy to synthesize. Additionally, it is stable and non-toxic, making it safe to handle and use in laboratory experiments. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, the compound has a low vapor pressure, which can make it difficult to evaporate from a solution.
将来の方向性
There are several potential future directions for 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol. First, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, the compound could be used in the development of new materials, such as polymers and nanomaterials. Finally, this compound could be used in the development of new drugs and therapeutics to treat a variety of diseases and conditions.
合成法
The synthesis of 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol is done through a multistep process. The first step involves the reaction of ethyl acetoacetate with ethyl vinyl ether in the presence of a catalytic amount of pyridine to form an intermediate, ethyl 3-oxo-2-oxaspiro[4.5]decane-8-carboxylate. The intermediate is then reacted with aqueous sodium hydroxide to form this compound. This synthesis method is simple and efficient, and it produces high yields of this compound.
特性
IUPAC Name |
8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-9(11)3-5-10(6-4-9)12-7-8-13-10/h2,11H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDGLZXCMULNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC2(CC1)OCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-](/img/structure/B6612623.png)
![tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B6612627.png)




![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)

![1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B6612669.png)

![6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6612690.png)
